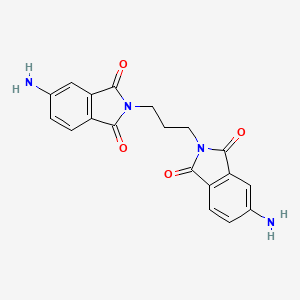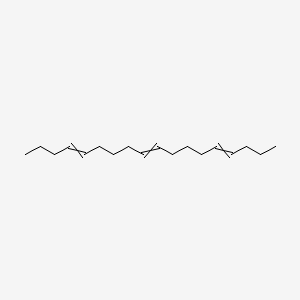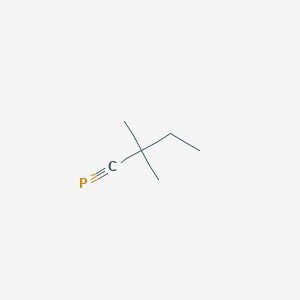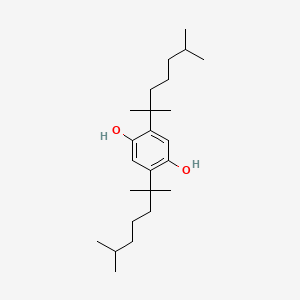![molecular formula C12H14N2 B14308938 5-[(2,5-dimethylphenyl)methyl]-1H-imidazole CAS No. 113504-85-1](/img/structure/B14308938.png)
5-[(2,5-dimethylphenyl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-dimethylphenyl)methyl]-1H-imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenyl)methyl]-1H-imidazole typically involves the reaction of 2,5-dimethylbenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,5-dimethylphenyl)methyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives.
Aplicaciones Científicas De Investigación
5-[(2,5-dimethylphenyl)methyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-dimethylphenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,5-dimethylphenyl)methyl]-1H-imidazole
- 4-[(2,5-dimethylphenyl)methyl]-1H-imidazole
- 5-[(2,3-dimethylphenyl)methyl]-1H-imidazole
Uniqueness
5-[(2,5-dimethylphenyl)methyl]-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
113504-85-1 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5-[(2,5-dimethylphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-9-3-4-10(2)11(5-9)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14) |
Clave InChI |
XXDJILPXHJZWJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)



![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

